molecular formula C11H17N B13949631 2,4,6-Trimethyl-3-propan-2-ylpyridine CAS No. 89406-85-9

2,4,6-Trimethyl-3-propan-2-ylpyridine

Cat. No.: B13949631
CAS No.: 89406-85-9
M. Wt: 163.26 g/mol
InChI Key: UCDWSQMCKGTORZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-propan-2-ylpyridine is a pyridine derivative featuring methyl groups at the 2-, 4-, and 6-positions and an isopropyl group at the 3-position. Pyridine derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis, driven by their electronic and steric properties .

Properties

CAS No.

89406-85-9

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,4,6-trimethyl-3-propan-2-ylpyridine

InChI

InChI=1S/C11H17N/c1-7(2)11-8(3)6-9(4)12-10(11)5/h6-7H,1-5H3

InChI Key

UCDWSQMCKGTORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-propan-2-ylpyridine typically involves the alkylation of 2,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2,4,6-Trimethyl-3-propan-2-ylpyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,4,6-Trimethyl-3-propan-2-ylpyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and alkylating agents are frequently employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Various alkylated and halogenated pyridine derivatives

Scientific Research Applications

2,4,6-Trimethyl-3-propan-2-ylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The substituent arrangement in 2,4,6-Trimethyl-3-propan-2-ylpyridine distinguishes it from other pyridine derivatives. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight Synthesis Method Notable Properties/Applications Reference
4,6-Dimethyl-2,3,5-triphenylpyridine 2,3,5-Ph; 4,6-Me 334 (M-H) Suzuki-Miyaura Cross-Coupling High yield (91%); solid (mp 124–125°C)
2,3,5-Tris(4-methoxyphenyl)-4,6-Me-pyridine 2,3,5-(4-MeO-Ph); 4,6-Me N/A Suzuki-Miyaura Cross-Coupling Potential electronic applications
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine Prop-2-ynyl; furan; bromo N/A Multi-step organic synthesis Biological activity (imidazo-pyridine)
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Prop-2-yn-1-ol; 5,6-diOMe N/A Not specified Structural diversity for drug design

Key Observations:

  • Steric Effects : The 2,4,6-trimethyl substitution in the target compound creates significant steric hindrance compared to triphenyl or methoxyphenyl derivatives (e.g., compounds 2a and 2b in ). This may influence reactivity in cross-coupling reactions or binding in biological systems.
  • Electronic Effects : Methyl and isopropyl groups are electron-donating, contrasting with electron-withdrawing groups like bromo () or methoxy (). These differences modulate redox behavior and solubility.
  • Synthetic Routes : Suzuki-Miyaura cross-coupling () is efficient for aryl-substituted pyridines, while alkyne-containing derivatives (e.g., ) require tailored strategies for functional group compatibility.

Physical Properties and Stability

  • Melting Points : The triphenylpyridine derivative () has a melting point of 124–125°C, suggesting that bulky aryl groups enhance crystalline packing. The target compound’s methyl/isopropyl groups may lower melting points due to reduced symmetry.
  • Stability : Alkyne-containing derivatives (e.g., ) may exhibit reactivity under acidic or oxidative conditions, whereas methyl/isopropyl groups likely improve stability for storage or catalysis.

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